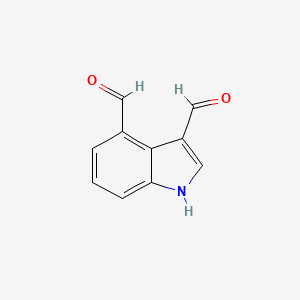
2,3,5-Trimethyl-1,4-phenylene bis(2-bromo-2-methylpropanoate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,5-Trimethyl-1,4-phenylenebis(2-bromo-2-methylpropanoate) is an organic compound characterized by its unique structure, which includes two bromine atoms and multiple methyl groups. This compound is often used in organic synthesis and has various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5-Trimethyl-1,4-phenylenebis(2-bromo-2-methylpropanoate) typically involves the bromination of 2,3,5-trimethyl-1,4-phenylenebis(2-methylpropanoate). The reaction is carried out under controlled conditions to ensure the selective bromination of the desired positions on the aromatic ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactions using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination process.
Análisis De Reacciones Químicas
Types of Reactions
2,3,5-Trimethyl-1,4-phenylenebis(2-bromo-2-methylpropanoate) can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The bromine atoms can be reduced to hydrogen atoms using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of hydroxyl, amino, or thiol derivatives.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of the corresponding hydrocarbon.
Aplicaciones Científicas De Investigación
2,3,5-Trimethyl-1,4-phenylenebis(2-bromo-2-methylpropanoate) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme mechanisms and as a probe for biochemical pathways.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2,3,5-Trimethyl-1,4-phenylenebis(2-bromo-2-methylpropanoate) involves its ability to participate in various chemical reactions due to the presence of reactive bromine atoms and methyl groups. These functional groups allow the compound to interact with different molecular targets and pathways, facilitating its use in synthetic and analytical applications.
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-2-methylpropane: A simpler compound with a similar bromine-containing structure.
1,4-Dibromo-2,5-bis(2-trimethylsilyl)ethynylbenzene: Another brominated aromatic compound with different substituents.
2,4,5-Trifluorobenzyl bromide: A fluorinated analog with similar reactivity.
Uniqueness
2,3,5-Trimethyl-1,4-phenylenebis(2-bromo-2-methylpropanoate) is unique due to its specific arrangement of bromine and methyl groups, which confer distinct reactivity and properties. This makes it particularly valuable in synthetic chemistry and various research applications.
Propiedades
Fórmula molecular |
C17H22Br2O4 |
|---|---|
Peso molecular |
450.2 g/mol |
Nombre IUPAC |
[4-(2-bromo-2-methylpropanoyl)oxy-2,3,5-trimethylphenyl] 2-bromo-2-methylpropanoate |
InChI |
InChI=1S/C17H22Br2O4/c1-9-8-12(22-14(20)16(4,5)18)10(2)11(3)13(9)23-15(21)17(6,7)19/h8H,1-7H3 |
Clave InChI |
CSOIRZDJIGAUPC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1OC(=O)C(C)(C)Br)C)C)OC(=O)C(C)(C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![cis-5-([1,1'-Biphenyl]-4-ylmethyl)-3-methylpyrrolidin-2-one](/img/structure/B13126784.png)
![5-Vinyl-5H-benzo[b]carbazole](/img/structure/B13126791.png)


![4-(3-Pyridinyl)-5-((3-(trifluoromethyl)phenyl)sulfonyl)-4,5-dihydropyrrolo[1,2-a]quinoxaline](/img/structure/B13126806.png)


![3-Cyclopropylbenzo[d]isoxazol-5-amine](/img/structure/B13126818.png)
